

Solubility Profile of Trimethylhexanol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Trimethylhexanol*

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This technical guide provides a comprehensive overview of the solubility of **trimethylhexanol** in various organic solvents. Understanding the solubility characteristics of this nine-carbon branched-chain alcohol is crucial for its application in diverse fields, including pharmaceuticals, flavorings, and industrial formulations. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding its solubility behavior.

Core Concepts in Trimethylhexanol Solubility

3,5,5-Trimethyl-1-hexanol is a primary alcohol with a significant nonpolar character due to its long, branched alkyl chain. However, the presence of a terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility: it will exhibit higher solubility in solvents with similar polarity and structural characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for 3,5,5-trimethyl-1-hexanol in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and data for analogous C9 alcohols such as isononyl alcohol and 1-nonanol, a

comprehensive solubility profile can be constructed. The following table summarizes the available and inferred solubility data.

Solvent Class	Representative Solvent	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol	Miscible	The hydroxyl group of trimethylhexanol readily forms hydrogen bonds with short-chain alcohols. The alkyl chains are also of comparable polarity, leading to high miscibility. ^[1]
Ketones	Acetone	Soluble/Miscible	Acetone can act as a hydrogen bond acceptor for the hydroxyl group of trimethylhexanol, and its overall polarity is compatible with the alcohol's structure. ^[1] ^[2]
Ethers	Diethyl Ether	Soluble/Miscible	The ether oxygen can accept a hydrogen bond, and the nonpolar alkyl groups of the ether interact favorably with the long alkyl chain of trimethylhexanol. ^[1] ^[2]
Aromatic Hydrocarbons	Toluene, Benzene	Soluble	The nonpolar aromatic ring and the alkyl chain of trimethylhexanol have similar polarities, leading to favorable

van der Waals interactions.

Aliphatic
Hydrocarbons

Hexane, Heptane

Soluble

The long, branched alkyl chain of trimethylhexanol is structurally similar to aliphatic hydrocarbons, resulting in good solubility driven by nonpolar interactions.

Esters

Ethyl Acetate

Soluble

Ethyl acetate can act as a hydrogen bond acceptor, and its alkyl portions are compatible with the nonpolar chain of trimethylhexanol.

Halogenated Solvents

Chloroform

Soluble

Chloroform is a moderately polar solvent that can effectively solvate both the polar hydroxyl group and the nonpolar alkyl chain of trimethylhexanol.^[1]

Water

Sparingly Soluble

The large, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. Limited solubility is due to the hydrogen bonding of the hydroxyl group.

Quantitative Water Solubility of 3,5,5-Trimethyl-1-hexanol:

Temperature (°C)	Solubility (g/L)	Source
20	~0.5	Tokyo Chemical Industry Co., Ltd.
20	0.4501	ChemicalBook, ChemBK
25	0.572 (Predicted)	The Good Scents Company
25	0.488	Wikipedia (German)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the precise quantitative determination of **trimethylhexanol** solubility in organic solvents.

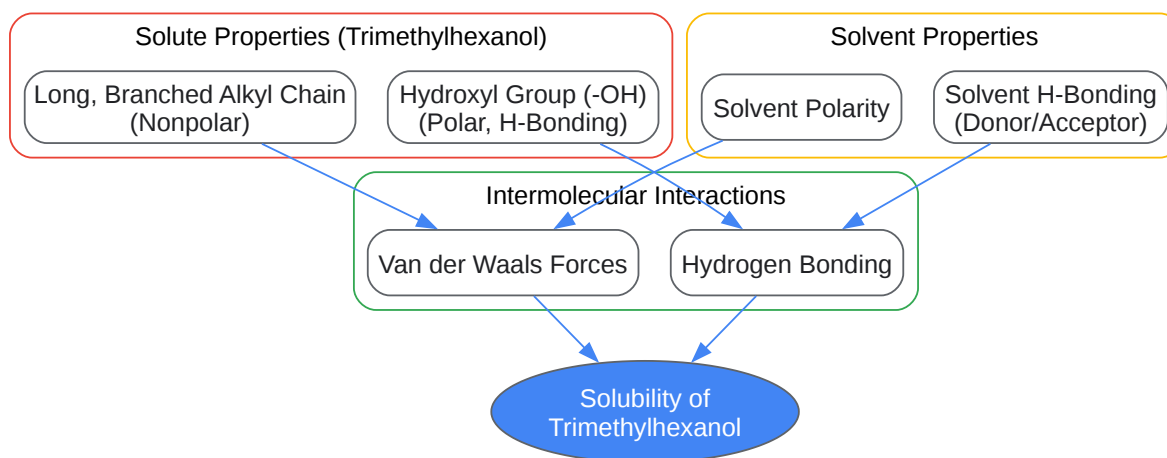
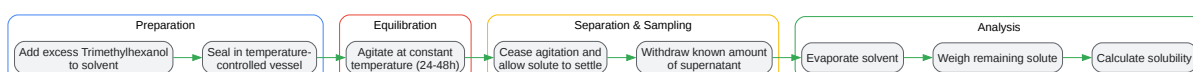
Isothermal Shake-Flask Method

This gravimetric method is a reliable standard for determining the equilibrium solubility of a solute in a solvent at a specific temperature.

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of 3,5,5-trimethyl-1-hexanol to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Cease agitation and allow the undissolved solute to settle, leaving a clear, saturated supernatant.
- **Sampling:** Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

- **Solvent Evaporation:** Transfer the sampled solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., rotary evaporator, vacuum oven at a temperature below the boiling point of **trimethylhexanol**) until a constant weight of the solute is achieved.
- **Calculation:** The solubility is calculated as the mass of the dissolved **trimethylhexanol** per mass or volume of the solvent.



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